molecular formula C8H8O3 B8390329 Carbonic acid monobenzyl ester CAS No. 39608-52-1

Carbonic acid monobenzyl ester

Cat. No.: B8390329
CAS No.: 39608-52-1
M. Wt: 152.15 g/mol
InChI Key: NJAPCAIWQRPQPY-UHFFFAOYSA-N
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Description

Carbonic acid monobenzyl ester (CAMBE) is an organic ester derived from carbonic acid (H₂CO₃) and benzyl alcohol. It is structurally characterized by a benzyl group (C₆H₅CH₂−) attached to one of the hydroxyl groups of carbonic acid, forming a monoester. CAMBE is hypothesized to share similar reactivity and applications with other carbonic acid esters, including use as intermediates in pharmaceuticals, prodrugs, and materials science.

Properties

CAS No.

39608-52-1

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

benzyl hydrogen carbonate

InChI

InChI=1S/C8H8O3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)

InChI Key

NJAPCAIWQRPQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for esters, proceeding via acid- or base-catalyzed pathways . For carbonic acid monobenzyl ester, this process yields carbonic acid derivatives and benzyl alcohol.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., H₂SO₄ or HCl):

  • Protonation of the carbonyl oxygen increases electrophilicity.

  • Nucleophilic attack by water forms a tetrahedral intermediate.

  • Deprotonation and elimination regenerate the carbonyl group, releasing benzyl alcohol and carbonic acid (H₂CO₃), which further decomposes to CO₂ and water .

Conditions : 20–80°C, aqueous acidic medium .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments (e.g., NaOH or KOH):

  • Nucleophilic attack by hydroxide forms a carboxylate intermediate.

  • Deprotonation yields a stable carboxylate salt (e.g., sodium carbonate) and benzyl alcohol .

Conditions : Room temperature to 80°C, rapid stirring .

Transesterification

This reaction replaces the benzyl group with another alcohol moiety. Acid or base catalysts facilitate the equilibrium-driven process .

Mechanism :

  • Protonation of the carbonyl (acid) or alkoxide formation (base).

  • Nucleophilic substitution by the new alcohol.

  • Rearomatization releases benzyl alcohol.

Example :
C8H8O3+CH3OHH+HOCOOCH3+C6H5CH2OH\text{C}_8\text{H}_8\text{O}_3+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{HOCOOCH}_3+\text{C}_6\text{H}_5\text{CH}_2\text{OH}

Conditions : Alcohol as solvent, 50–100°C .

Aminolysis

Reaction with amines converts the ester into amides or carbamates, depending on conditions .

Mechanism :

  • Nucleophilic attack by the amine on the carbonyl carbon.

  • Elimination of benzyl alcohol forms the amide.

Example :
C8H8O3+NH3H2NCOO+C6H5CH2OH\text{C}_8\text{H}_8\text{O}_3+\text{NH}_3\rightarrow \text{H}_2\text{NCOO}^-+\text{C}_6\text{H}_5\text{CH}_2\text{OH}

Conditions : Excess amine, 25–60°C .

Stability and Decomposition

Despite ester lability, this compound exhibits unexpected stability in acidic solutions and gas phases, resisting hydrolysis under mild conditions. This contrasts with simpler alkyl carbonates (e.g., methyl/ethyl esters), which decompose readily .

Key Findings :

  • Gas-phase stability : Sublimes without decomposition at low pressures .

  • Conformational isomerism : Exists in a 5:1 ratio of conformers in argon matrices .

Research Insights

  • Synthetic Utility : The compound’s stability in acidic media enables its use as a protecting group or intermediate in multistep syntheses .

  • Mechanistic Flexibility : Nucleophilic acyl substitution dominates its reactivity, with solvent polarity and temperature modulating reaction rates .

  • Isolation Challenges : Pure this compound requires careful pH control during workup to avoid premature hydrolysis .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Carboxylic Acid Esters

Compound Molecular Formula Molecular Weight Key Functional Group Acid Precursor
Carbonic acid monobenzyl ester C₈H₈O₃ 152.15 g/mol Benzyl ester Carbonic acid
Carbonic acid monomethyl ester C₂H₄O₃ 76.05 g/mol Methyl ester Carbonic acid
Succinic acid monobenzyl ester C₁₁H₁₂O₄ 208.21 g/mol Benzyl ester Succinic acid
Adipic acid monobenzyl ester C₁₃H₁₆O₄ 236.27 g/mol Benzyl ester Adipic acid
  • Carbonic Acid Esters (CAMBE, CAMME, CAME): These esters differ in alkyl/aryl substituents. The benzyl group in CAMBE introduces aromaticity, enhancing lipophilicity and stability compared to methyl or ethyl esters .
  • Succinic/Adipic Acid Monobenzyl Esters: These are dicarboxylic acid monoesters. Succinic acid monobenzyl ester () has a shorter carbon chain than adipic acid monobenzyl ester (), affecting solubility and reactivity.

Physical and Chemical Properties

Table 4: Physical Properties

Compound Solubility Stability Key Spectral Data (IR/NMR)
CAMBE Low in water Stable under inert conditions Hypothesized IR: ~1770 cm⁻¹ (C=O ester)
Succinic acid monobenzyl ester Soluble in organic solvents Sensitive to hydrolysis IR: 1709 cm⁻¹ (C=O); NMR: δ 5.3 (benzyl CH₂)
Adipic acid monobenzyl ester Ethanol/THF soluble Stable at RT NMR: δ 5.1 (benzyl CH₂); M/Z: 236.27

Research Findings and Implications

  • Prodrug Design: The benzyl ester group is pivotal in masking polar groups (e.g., phosphonates in tenofovir), enabling passive diffusion and enzymatic activation in target tissues .
  • Material Science: Monobenzyl esters of dicarboxylic acids serve as precursors for zwitterionic lipids, enhancing biocompatibility in drug delivery systems .
  • Spectroscopic Insights: Carbonic acid esters (CAMME, CAME) exhibit conformational isomerism in the gas phase, providing models for understanding CAMBE behavior .

Q & A

Q. Advanced

  • HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) : Reduces racemization during condensation by activating carboxyl groups without nucleophilic interference, critical for chiral integrity in peptide amphiphiles .
  • EDC/DPTS : Enhances coupling efficiency in hydrazide formation, particularly for sterically hindered substrates .
    Methodological insight : Monitor reaction progress via TLC or HPLC to adjust coupling times and prevent over-activation.

Which analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

  • Spectroscopy : IR spectroscopy validates ester carbonyl stretches (e.g., 1720–1740 cm⁻¹) and matrix isolation IR for polymorph identification .
  • Chromatography : HPLC or GC-MS identifies residual solvents/byproducts .
  • NMR : ¹H/¹³C NMR confirms benzyl group integration (δ ~5.1 ppm for CH₂Ph) .

What strategies resolve contradictions in structural data (e.g., polymorphism)?

Q. Advanced

  • Matrix isolation IR : Trapping carbonic acid derivatives in noble gas matrices at cryogenic temperatures allows unambiguous identification of α/β forms .
  • Theoretical calculations : Compare experimental IR spectra with DFT-derived vibrational modes to resolve ambiguities .

How does benzyl ester stability under varying conditions impact experimental design?

Q. Advanced

  • Acid/Base Sensitivity : Benzyl esters hydrolyze under strong acids (e.g., TFA) but remain stable in mild buffers (pH 4–8) .
  • Thermal Stability : Decomposition above 60°C necessitates low-temperature storage (0–8°C) .
    Design tip : Use tert-butyl esters for acid-labile intermediates and benzyl esters for base-sensitive steps .

What pharmacokinetic advantages does the benzyl ester group offer in prodrug design?

Q. Advanced

  • Enhanced Lipophilicity : Improves cell membrane permeability, as seen in tenofovir prodrugs with 3–5× higher intrahepatic concentrations .
  • Controlled Release : Enzymatic or hydrolytic cleavage in vivo ensures targeted activation .

What are best practices for documenting experimental reproducibility?

Q. Basic

  • Detailed Protocols : Include reagent purity, solvent ratios, and reaction times (e.g., "EDC/DPTS in DCM, 24 h, RT") .
  • Supporting Information : Provide chromatograms, spectral data, and crystallographic details for critical intermediates .

How does hydrogenolysis efficiency with Pd/C affect benzyl ester deprotection?

Q. Advanced

  • Catalyst Loading : 10% Pd/C under H₂ (1 atm) in THF/EtOH (1:1) achieves >90% yield without over-reduction .
  • Substrate Sensitivity : Aromatic or heterocyclic groups may require modified conditions (e.g., lower H₂ pressure) .

What role does the benzyl ester play in enhancing therapeutic bioavailability?

Q. Advanced

  • PSMA Ligands : Fluorinated benzyl esters improve ¹⁸F radiolabeling efficiency for prostate cancer imaging .
  • Hedgehog Inhibitors : Benzyl-protected carboxylic acids enhance blood-brain barrier penetration .

How to address byproduct characterization during synthesis?

Q. Basic

  • Isolation Techniques : Column chromatography (silica gel, hexane/EtOAc gradients) separates esters from diacids or unreacted alcohols .
  • Mass Spectrometry : HRMS identifies unexpected adducts (e.g., triphenylphosphine oxide in Staudinger reactions) .

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